molecular formula C17H23ClN4O B2470910 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 1331255-03-8

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Cat. No.: B2470910
CAS No.: 1331255-03-8
M. Wt: 334.85
InChI Key: ZLAAGFMTXZOBSS-UHFFFAOYSA-N
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Description

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic small molecule belonging to a class of piperazine derivatives recognized for their significant potential in medicinal chemistry research. Compounds featuring a piperazine moiety linked to an imidazole ring, similar to this one, have been investigated as inhibitors of key biological targets. For instance, structurally related piperazine derivatives have been identified as potent inhibitors of Stearoyl-CoA Desaturase (SCD1), a crucial enzyme in lipid metabolism that is a target for metabolic disorders . Furthermore, piperazine-based compounds are known to function as antagonists for chemokine receptors such as CCR1. By inhibiting the binding of chemokines like MIP-1α and RANTES to this receptor, such compounds can modulate the inflammatory response and are thus valuable tools for studying inflammation and immune-mediated diseases . The specific substitution with the 1-methylimidazol-2-yl group on the piperazine ring and the m-tolyl ethanone group contributes to the molecule's overall pharmacophore, influencing its binding affinity, selectivity, and metabolic stability. This compound is provided for research purposes to support investigations into these and other biological mechanisms, enabling the discovery and development of novel therapeutic agents.

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.ClH/c1-14-4-3-5-15(12-14)13-16(22)20-8-10-21(11-9-20)17-18-6-7-19(17)2;/h3-7,12H,8-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAAGFMTXZOBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include an imidazole ring, a piperazine moiety, and a tolyl group. This article reviews the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C15H20N4.HCl
  • Molecular Weight : 288.81 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and its mechanism of action in modulating receptor activity.

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and imidazole have been reported to inhibit tumor growth in various cancer cell lines. A study demonstrated that related imidazole-piperazine compounds displayed cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 20 μM .

Antimicrobial Properties

The compound’s potential as an antimicrobial agent has also been explored. Studies indicate that imidazole derivatives can exhibit activity against both bacterial and fungal strains. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) below 50 μg/mL .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Biofilm Disruption : Some studies suggest that imidazole derivatives can disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Study 1: Anticancer Efficacy

In a recent study, derivatives of imidazole-piperazine were tested for their ability to inhibit the proliferation of HeLa cells (cervical cancer). The most potent derivative exhibited an IC50 value of 7 μM. The study concluded that the presence of the piperazine moiety significantly enhanced cytotoxicity compared to other structural analogs .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of several imidazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that the tested compounds exhibited MIC values ranging from 10 to 30 μg/mL, demonstrating their potential as effective antimicrobial agents .

Data Summary Table

Activity Type Target Organism/Cell Line IC50/MIC (μM) Reference
AnticancerHeLa cells7
AntimicrobialE. coli10
AntimicrobialS. aureus30
Biofilm DisruptionCandida albicans<50

Scientific Research Applications

Research indicates that compounds containing imidazole and piperazine structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against various bacterial strains. For instance, derivatives of imidazole are known to possess activity comparable to established antibiotics .
  • Antitumor Properties : Some studies suggest that compounds with piperazine and imidazole moieties can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of similar piperazine derivatives against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the structural components of the compound contribute significantly to its antimicrobial potency.

Antitumor Studies

In vitro studies have demonstrated that compounds similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride can induce apoptosis in cancer cell lines. Mechanistic studies revealed that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as anticancer agents .

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazole-piperazine core followed by coupling with the m-tolyl ethanone moiety. Critical steps include:

  • Imidazole ring formation : Cyclization using reagents like POCl₃ or TDAE under microwave irradiation ().
  • Piperazine functionalization : Nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like K₂CO₃ ().
  • Salt formation : Reaction with HCl to improve solubility ().

Challenges : Low yields due to steric hindrance from the m-tolyl group and competing side reactions.
Optimization strategies :

  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, reaction time).
  • Employ orthogonal protecting groups for reactive sites (e.g., Boc for amines) ().
  • Monitor intermediates via TLC or HPLC ().

Key characterization : NMR (¹H/¹³C) and MS to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound and detect impurities?

Primary methods :

  • NMR spectroscopy : Compare chemical shifts of the imidazole (δ 7.2–7.5 ppm), piperazine (δ 2.5–3.5 ppm), and m-tolyl (δ 2.3 ppm for methyl) groups with literature data ().
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) and isotopic patterns ().
  • X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation ().

Q. Impurity detection :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to identify unreacted precursors or byproducts ().
  • Elemental analysis : Verify stoichiometry of C, H, N, Cl .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis due to potential HCl gas release ().
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().
  • Storage : Keep in airtight glass containers at 2–8°C to prevent degradation () .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Case example : Discrepancies in receptor binding affinity (e.g., H1 vs. H4 histamine receptors). Methodology :

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1) to measure IC₅₀ values ().
  • Functional assays : Monitor intracellular Ca²⁺ flux or cAMP levels to assess agonist/antagonist behavior ().
  • Structural analogs : Compare activity of derivatives lacking the m-tolyl group to identify pharmacophores ().

Data normalization : Include positive controls (e.g., cetirizine for H1) and statistical validation (ANOVA, p < 0.05) .

Q. What computational approaches are effective in predicting this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A). Focus on hydrogen bonding with the piperazine nitrogen and π-π stacking of the m-tolyl group ().
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers ().
  • QSAR models : Corrogate substituent effects (e.g., methyl on imidazole) with logP and pKa values ().

Validation : Cross-check with experimental IC₅₀ data from radioligand assays .

Q. How can researchers address inconsistencies in synthetic yield across studies?

Root causes :

  • Variability in imidazole cyclization efficiency ().
  • Hydrolysis of the ethanone group under acidic conditions ().

Q. Solutions :

  • DoE optimization : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (K₂CO₃ vs. Cs₂CO₃) ().
  • In-line analytics : Implement FTIR or ReactIR to monitor reaction progress in real time.
  • Scale-down trials : Test reproducibility in microreactors (0.1–1.0 mmol scale) before scaling up .

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